N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-10-6-5-9-14(17)12-18-16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,18H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZLOJJRAJVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306969-30-1 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine, a cyclopropylamine derivative, has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is characterized by a cyclopropane ring substituted with a methoxyphenyl group and a phenyl group, which may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO, with a molecular weight of 253.34 g/mol. Its structure features a cyclopropane moiety that imparts distinctive steric and electronic properties, making it an interesting candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO |
| Molecular Weight | 253.34 g/mol |
| Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. The compound's unique structure allows it to interact with several biological targets, suggesting its utility in drug development.
The compound may exert its effects through various mechanisms, including:
- Receptor Interaction : It is hypothesized that this compound can bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Anticancer Activity : Preliminary studies involving Pd(II) and Pt(II) complexes derived from similar structures have shown potential anticancer activity, indicating that this compound may also possess similar properties.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the compound's therapeutic potential and guiding future research directions.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1r,2s)-1-methyl-n-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine | Methyl substitution at nitrogen | Variations in receptor binding affinities |
| (1r,2s)-1-ethyl-n-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine | Ethyl substitution at nitrogen | Potentially enhanced lipophilicity |
| (1r,2s)-1-(naphthalen-1-yl)-n-[2-(methoxy)benzyl]-2-phenycyclopropan-1-am | Naphthalene substitution | Broader spectrum of biological activity |
Scientific Research Applications
Pharmacological Properties
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is primarily noted for its activity as a selective agonist for the GPR88 receptor, which has been implicated in several neurological conditions. The following table summarizes its key pharmacological properties:
| Property | Details |
|---|---|
| Target Receptor | GPR88 |
| Mechanism of Action | Agonist activity leading to modulation of neurotransmitter release |
| Therapeutic Potential | Treatment of psychiatric disorders (e.g., schizophrenia, depression) |
| Bioavailability | Studies indicate variable brain penetration; optimization needed |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that focus on modifying the cyclopropanamine structure to enhance its binding affinity and selectivity for GPR88. Recent studies have highlighted the importance of structural modifications in improving the compound's efficacy.
Synthesis Overview
The synthesis typically follows these steps:
- Formation of Cyclopropylamine Core : Starting with commercially available precursors, cyclopropylamine is synthesized through cyclization reactions.
- Substitution Reactions : The introduction of the methoxyphenyl group is achieved through nucleophilic substitution methods.
- Purification and Characterization : The final product is purified using chromatography techniques and characterized via NMR and mass spectrometry.
Case Studies and Research Findings
Recent literature provides insights into the effectiveness of this compound in preclinical models.
Case Study 1: GPR88 Agonism and Behavioral Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in anxiety-like behaviors. The compound was shown to increase cAMP levels, indicating activation of GPR88 pathways, which are crucial for mood regulation .
Case Study 2: Neuroprotective Effects
In another investigation, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis .
Future Directions and Research Opportunities
The ongoing research on this compound indicates promising avenues for future studies:
- Optimization of Pharmacokinetic Properties : Enhancing brain penetration and reducing metabolic degradation to improve therapeutic outcomes.
- Exploration of Combination Therapies : Investigating synergistic effects with other neuroactive compounds to enhance efficacy in treating complex psychiatric disorders.
- Longitudinal Studies : Conducting long-term studies to assess the chronic effects and safety profile of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Cyclopropane Derivatives
The compound’s structural uniqueness lies in its cyclopropane core and aromatic substituents. Key comparisons include:
Key Observations :
- Cyclopropane vs. Ethylamine Backbone : Unlike NBOMe compounds (phenethylamine derivatives), the cyclopropane ring in the target compound imposes steric constraints that may alter receptor binding kinetics and metabolic stability.
- Substituent Effects : The 2-methoxyphenylmethyl group in the target compound differs from OG-86’s 2-methoxypyridinylmethyl group, which could influence solubility and target selectivity .
Pharmacological Profile Relative to NBOMe Series
NBOMe compounds (e.g., 25I-NBOMe) are notorious for their high affinity for serotonin receptors (5-HT2A/2C), leading to potent hallucinogenic effects and significant toxicity . In contrast, cyclopropanamine derivatives like the target compound and OG-86 are studied for entirely different applications, such as LSD1 inhibition in cancer therapy. For example, OG-86 reduced proliferation in small-cell lung cancer (SCLC) cell lines at sub-micromolar concentrations (0.3–1.0 µM) . This divergence highlights how structural modifications (cyclopropane vs. ethylamine backbone) redirect pharmacological activity from neuropsychiatric to oncological targets.
Metabolic Stability and Physicochemical Properties
Cyclopropane rings are known to enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains. For instance:
- 2-Methoxymethamphetamine (): A propylamine derivative with a 2-methoxyphenyl group, susceptible to hepatic oxidation (e.g., N-demethylation).
- Target Compound : The cyclopropane ring likely reduces metabolic breakdown, prolonging its half-life.
Physicochemical Comparison :
| Property | Target Compound | 25I-NBOMe | OG-86 |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~4.2 | ~2.8 |
| Hydrogen Bond Acceptors | 2 | 4 | 3 |
| Rotatable Bonds | 4 | 6 | 4 |
Higher lipophilicity (LogP) in NBOMe compounds correlates with blood-brain barrier penetration, whereas the target compound’s moderate LogP may favor peripheral activity .
Preparation Methods
Cyclopropanation to Form 2-Phenylcyclopropane Core
Cyclopropanation reactions are commonly employed to construct the cyclopropane ring. A widely used approach is the transition metal-catalyzed carbene transfer to an olefin:
Ruthenium-catalyzed cyclopropanation: Ruthenium catalysts such as Ru-Pheox complexes facilitate the cyclopropanation of styrene derivatives with diazo compounds, producing 2-phenylcyclopropane derivatives with high efficiency and stereocontrol.
-
- Use of diazo compounds as carbene precursors.
- Mild temperatures to avoid side reactions.
- Monitoring by 1H NMR to quantify cyclopropane formation and minimize dimerization side products.
This method provides a robust route to the cyclopropane intermediate required for further functionalization.
Amination to Introduce the N-[(2-methoxyphenyl)methyl] Group
The amine substituent can be introduced through several synthetic routes:
Reductive amination: Reacting the cyclopropanecarboxaldehyde or ketone intermediate with 2-methoxybenzylamine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) leads to the formation of the secondary amine N-substituted with the 2-methoxybenzyl group.
Alkylation of primary amines: Starting from 2-phenylcyclopropan-1-amine, the nitrogen can be alkylated with 2-methoxybenzyl halides under basic conditions to afford the desired secondary amine.
Amide reduction: Another approach involves coupling 2-methoxyphenylacetic acid derivatives with cyclopropanamine to form amides, which are then reduced (e.g., with lithium aluminum hydride) to the corresponding amines.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Styrene + diazo compound, Ru-Pheox catalyst, mild temp | 2-phenylcyclopropane derivative |
| 2 | Reductive amination | Cyclopropanecarboxaldehyde + 2-methoxybenzylamine, NaBH3CN or H2/Pd | This compound |
| Alternative Step 2 | Alkylation | 2-phenylcyclopropan-1-amine + 2-methoxybenzyl bromide, base | Target secondary amine |
Analytical Data and Reaction Monitoring
- 1H NMR spectroscopy is used extensively to monitor cyclopropanation progress and amination steps, ensuring high conversion and purity.
- Mass spectrometry and collision cross-section predictions assist in confirming molecular identity and purity (e.g., predicted m/z for [M+H]+ = 254.15395).
- Chromatographic techniques (e.g., HPLC) are employed to purify the final amine product.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Ruthenium-catalyzed cyclopropanation | Carbene transfer from diazo compounds to styrene derivatives | High stereocontrol, efficient cyclopropane formation | Requires specialized catalysts and diazo precursors |
| Reductive amination | Condensation of aldehyde intermediate with 2-methoxybenzylamine followed by reduction | Direct formation of secondary amine, mild conditions | Requires aldehyde intermediate, careful control to avoid over-reduction |
| Alkylation of amines | Nucleophilic substitution of 2-phenylcyclopropan-1-amine with 2-methoxybenzyl halides | Straightforward, scalable | Possible over-alkylation, need for strong bases |
| Amide coupling and reduction | Formation of amide followed by reduction to amine | Allows use of acid precursors, versatile | Multi-step, requires strong reducing agents |
Research Findings and Notes
- No direct literature specifically detailing the preparation of this compound was found in public chemical databases, indicating the need for adaptation of general cyclopropanation and amine synthesis methods.
- The combination of ruthenium-catalyzed cyclopropanation and reductive amination is a promising route supported by mechanistic studies and kinetic data on similar substrates.
- The choice of method depends on available starting materials, desired stereochemical outcome, and scale.
Q & A
Q. What are the established synthetic routes for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclopropanation, reductive amination, or nucleophilic substitution. For example, cyclopropane rings can be formed via [2+1] cycloaddition using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres, followed by coupling with a 2-methoxyphenylmethyl group . Solvent choice (e.g., DMF or toluene) and temperature control (40–80°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer: Combined use of ¹H/¹³C NMR identifies substituent positions on the cyclopropane and aromatic rings, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry, particularly for the cyclopropane ring and chiral centers. For example, NMR chemical shifts between δ 1.5–3.0 ppm (cyclopropane protons) and δ 3.7–4.2 ppm (methoxy group) are diagnostic .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts ) enable enantioselective cyclopropanation. For instance, (R)- or (S)-BINOL-derived catalysts induce stereoselectivity in the cyclopropane ring formation. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with enantiomeric excess (ee) quantified via polarimetry or circular dichroism (CD) .
Q. What in vitro assays are recommended to evaluate its biological activity, and how should structure-activity relationships (SAR) be analyzed?
Methodological Answer: Cell viability assays (e.g., MTT in cancer cell lines) and receptor binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) are primary screens. SAR studies should systematically modify substituents (e.g., methoxy position, cyclopropane rigidity) and compare IC₅₀ values. For example, replacing the 2-methoxyphenyl group with a 4-methoxyphenyl moiety may alter receptor affinity .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values across labs) be resolved?
Methodological Answer: Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound purity via HPLC-UV (>98%). Replicate experiments with internal controls (e.g., reference inhibitors like clozapine for receptor assays). Cross-lab collaborations using shared reference samples reduce variability .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer: Conduct forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and thermal stress. Use HPLC-MS to identify degradation products (e.g., cyclopropane ring opening or demethylation). Formulate with stabilizers (e.g., antioxidants like BHT) or prodrug approaches to enhance plasma stability .
Q. How can computational modeling predict its metabolic pathways and toxicity?
Methodological Answer: Docking simulations (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). In silico tools (e.g., SwissADME) predict metabolites, while TOPKAT assesses toxicity risks (e.g., hepatotoxicity). Validate predictions with in vitro microsomal assays .
Q. What methodologies quantify trace impurities in bulk synthesis?
Methodological Answer: UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities at <0.1% levels. Use pharmacopeial standards (e.g., USP monographs) for impurity profiling. For example, residual palladium from catalysts is quantified via ICP-MS .
Q. How do steric effects of the cyclopropane ring influence receptor binding kinetics?
Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time. Compare binding free energy (ΔG) of cyclopropane-containing analogs versus non-rigid analogs. SPR (surface plasmon resonance) measures on/off rates (kₒₙ/kₒff) to quantify steric hindrance effects .
Q. What in vivo models are suitable for assessing its neuropharmacological potential?
Methodological Answer: Rodent behavioral assays (e.g., forced swim test for antidepressants, rotarod for motor effects) evaluate efficacy. Pharmacokinetic studies in rats measure bioavailability (oral vs. IV) and brain penetration via LC-MS/MS . Dose-response curves establish therapeutic windows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
